molecular formula C5H3ClN4O B1466191 6-Chloro-7H-purin-8(9H)-one CAS No. 37527-48-3

6-Chloro-7H-purin-8(9H)-one

Cat. No.: B1466191
CAS No.: 37527-48-3
M. Wt: 170.56 g/mol
InChI Key: DCOLIWSXJIHGOF-UHFFFAOYSA-N
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Description

6-Chloro-7H-purin-8(9H)-one: is a chemical compound with the molecular formula C5H3ClN4O . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids. The presence of a chlorine atom at the 6th position and a keto group at the 8th position distinguishes it from other purine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7H-purin-8(9H)-one typically involves the chlorination of purine derivatives. One common method is the reaction of purine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 6-Chloro-7H-purin-8(9H)-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The keto group at the 8th position can participate in oxidation-reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of purine-8-carboxylic acid or other oxidized derivatives.

    Reduction Products: Reduction typically yields purine-8-ol or other reduced forms.

Scientific Research Applications

Chemistry: 6-Chloro-7H-purin-8(9H)-one is used as an intermediate in the synthesis of various purine derivatives

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition. It can act as a substrate or inhibitor for enzymes involved in purine metabolism, providing insights into the regulation of nucleic acid synthesis.

Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleotides. It is investigated for its antiviral and anticancer properties. Researchers are exploring its ability to interfere with viral replication and cancer cell proliferation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and keto group play a crucial role in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can interfere with the normal function of enzymes involved in purine metabolism, thereby affecting nucleic acid synthesis and cellular processes.

Comparison with Similar Compounds

    6-Chloropurine: Similar to 6-Chloro-7H-purin-8(9H)-one but lacks the keto group at the 8th position.

    8-Oxopurine: Contains a keto group at the 8th position but lacks the chlorine atom at the 6th position.

    6-Mercaptopurine: Contains a thiol group at the 6th position instead of a chlorine atom.

Uniqueness: this compound is unique due to the presence of both a chlorine atom at the 6th position and a keto group at the 8th position. This combination of

Properties

IUPAC Name

6-chloro-7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOLIWSXJIHGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37527-48-3
Record name 6-chloro-8,9-dihydro-7H-purin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine 6-chloro-pyrimidine-4,5-diamine (7.46 mmol; 1.08 g); 1,1′-carbonyldiimidazole (2 equiv; 14.92 mmol; 2.42 g) and 1,4-dioxane (20 mL) and heat to reflux under nitrogen for 50 min. Evaporate the yellow solution to an oil. Add DCM (80 mL), let sit 1 h, filter and dry in vacuum oven at 45° C. to provide the title compound (1.22 g; 7.15 mmol; 96%) MS (ES+): m/z=169 (M−H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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